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Compound of Interest

Compound Name: VUF 5681 dihydrobromide

Cat. No.: B560240 Get Quote

CAS Number: 639089-08-8

Chemical Name: 4-[3-(1H-Imidazol-4-yl)propyl]piperidine dihydrobromide

This technical guide provides an in-depth overview of VUF 5681 dihydrobromide, a potent

and selective histamine H3 receptor antagonist. It is intended for researchers, scientists, and

drug development professionals interested in the pharmacology and potential therapeutic

applications of this compound.

Core Compound Properties
VUF 5681 is a high-affinity silent antagonist for the histamine H3 receptor, a G protein-coupled

receptor predominantly expressed in the central nervous system. Its activity at this receptor

modulates the release of various neurotransmitters, making it a valuable tool for CNS research.
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Property Value Reference

CAS Number 639089-08-8

Molecular Formula C₁₁H₁₉N₃·2HBr

Molecular Weight 355.11 g/mol

Target Histamine H3 Receptor [1]

Activity
Silent Antagonist / Partial

Agonist
[1][2]

pKi (H3 Receptor) 8.35 [1]

Pharmacological Profile
VUF 5681 is characterized as a potent histamine H3 receptor silent antagonist.[1] This means it

binds to the receptor with high affinity without activating it, thereby blocking the effects of

agonists like histamine. Some studies also suggest that VUF 5681 may exhibit weak partial

agonist activity under certain conditions.[2]

Data Presentation: Binding Affinity Profile
A comprehensive understanding of a compound's selectivity is crucial for predicting its in vivo

effects. The following table summarizes the known binding affinities of VUF 5681 for various

histamine receptor subtypes. Note: Data for H1, H2, and H4 receptors for VUF 5681 is not

readily available in the public domain and represents a current data gap.

Receptor Subtype pKi Ki (nM)

Histamine H3 8.35 ~4.47

Histamine H1 Data not available Data not available

Histamine H2 Data not available Data not available

Histamine H4 Data not available Data not available

Functional Activity
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Functional assays are essential to characterize the cellular response to ligand binding. As a

silent antagonist, VUF 5681 is expected to inhibit the signaling cascade initiated by H3 receptor

agonists. The primary downstream effect of H3 receptor activation is the inhibition of adenylyl

cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

Quantitative functional data (IC50/EC50 values) for VUF 5681's antagonist and partial agonist

activities are not currently well-documented in publicly accessible literature.

Signaling Pathways
The histamine H3 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR). Upon

activation by an agonist, it initiates a signaling cascade that primarily inhibits adenylyl cyclase,

leading to a decrease in intracellular cAMP levels. This, in turn, affects the protein kinase A

(PKA) pathway. As a silent antagonist, VUF 5681 blocks this pathway by preventing agonist

binding.
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Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols
The following are generalized protocols for key experiments used to characterize compounds

like VUF 5681.

Radioligand Binding Assay for Histamine H3 Receptor
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This assay determines the binding affinity (Ki) of a test compound by measuring its ability to

displace a radiolabeled ligand from the H3 receptor.

Materials:

Cell membranes expressing the human histamine H3 receptor (e.g., from CHO or HEK293

cells).

Radioligand (e.g., [³H]-Nα-methylhistamine).

Test compound (VUF 5681).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Wash buffer (ice-cold).

Scintillation cocktail.

96-well filter plates.

Procedure:

Membrane Preparation: Thaw and homogenize cell pellets expressing the H3 receptor in ice-

cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in assay

buffer. Determine the protein concentration.

Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of radioligand,

and varying concentrations of the test compound. Include wells for total binding (radioligand

only) and non-specific binding (radioligand + a high concentration of a known H3 ligand).

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium

(e.g., 60-90 minutes).

Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-

cold wash buffer to separate bound from unbound radioligand.

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a

scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value (concentration of test compound that inhibits 50% of

specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff

equation.
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Caption: Experimental Workflow for Radioligand Binding Assay.

Functional cAMP Assay for Gi-Coupled Receptors
This assay measures the ability of a compound to modulate the inhibition of cAMP production

by a Gi-coupled receptor agonist.

Materials:

Cells stably expressing the human histamine H3 receptor (e.g., CHO or HEK293).

H3 receptor agonist (e.g., histamine or R-α-methylhistamine).

Test compound (VUF 5681).

Forskolin (to stimulate adenylyl cyclase).

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Cell culture medium and plates.

Procedure:

Cell Culture: Seed cells in appropriate multi-well plates and grow to the desired confluency.

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of VUF

5681 for a defined period.

Agonist Stimulation: Add a fixed concentration of an H3 receptor agonist (typically the EC80

concentration) to the wells, along with forskolin to stimulate cAMP production.

Cell Lysis and cAMP Detection: After incubation, lyse the cells and measure the intracellular

cAMP levels according to the instructions of the chosen cAMP detection kit.

Data Analysis: Plot the cAMP concentration against the concentration of VUF 5681.

Determine the IC50 value, which represents the concentration of the antagonist that inhibits

50% of the agonist-induced decrease in cAMP production.
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Synthesis
A detailed, publicly available, step-by-step synthesis protocol for 4-[3-(1H-Imidazol-4-

yl)propyl]piperidine dihydrobromide (VUF 5681) is not readily found in the reviewed literature.

The synthesis would likely involve the coupling of a protected piperidine derivative with a

suitable imidazolylpropyl electrophile, followed by deprotection.

In Vivo Studies
Comprehensive in vivo studies detailing the pharmacokinetics (absorption, distribution,

metabolism, and excretion) and pharmacodynamics of VUF 5681 in animal models of CNS

disorders are not widely available in the public domain. Such studies would be essential to

evaluate its therapeutic potential.

Conclusion
VUF 5681 dihydrobromide is a valuable pharmacological tool for studying the role of the

histamine H3 receptor in the central nervous system. Its high affinity and antagonist properties

make it suitable for in vitro and potentially in vivo investigations of H3 receptor function. Further

research is needed to fully characterize its selectivity profile, functional potency, and in vivo

efficacy to determine its potential as a therapeutic agent for neurological and psychiatric

disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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